molecular formula C24H26N4O6S2 B11212305 N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B11212305
M. Wt: 530.6 g/mol
InChI Key: DBPGUFWZUWKWOX-UHFFFAOYSA-N
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Description

  • This compound is a synthetic molecule with a complex structure. Let’s break it down:
    • The core structure consists of a thieno[3,4-c]pyrazole scaffold, which is fused with a benzamide moiety.
    • The morpholinosulfonyl group is attached to the benzamide.
    • The 2,3-dimethylphenyl substituent is positioned on the thieno[3,4-c]pyrazole ring.
  • Overall, it’s a heterocyclic compound with potential biological activity.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with biological macromolecules (enzymes, receptors).

      Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, anticancer).

      Industry: Developing novel materials or catalysts based on its structure.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s detailed research and characterization would require experimental validation and further studies

    Properties

    Molecular Formula

    C24H26N4O6S2

    Molecular Weight

    530.6 g/mol

    IUPAC Name

    N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide

    InChI

    InChI=1S/C24H26N4O6S2/c1-16-4-3-5-22(17(16)2)28-23(20-14-35(30,31)15-21(20)26-28)25-24(29)18-6-8-19(9-7-18)36(32,33)27-10-12-34-13-11-27/h3-9H,10-15H2,1-2H3,(H,25,29)

    InChI Key

    DBPGUFWZUWKWOX-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C

    Origin of Product

    United States

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